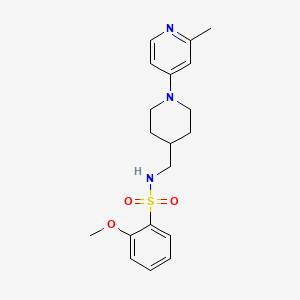

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-15-13-17(7-10-20-15)22-11-8-16(9-12-22)14-21-26(23,24)19-6-4-3-5-18(19)25-2/h3-7,10,13,16,21H,8-9,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKOBCCHHARDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. The compound has been tested against various Gram-positive and Gram-negative bacteria. For instance, it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism involves the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and survival .

Table 1: Antibacterial Efficacy of Sulfonamide Derivatives

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. It has been evaluated for its ability to induce apoptosis in various cancer types, including breast and prostate cancers. The sulfonamide moiety contributes to its interaction with target proteins involved in cell cycle regulation .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study, 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide was tested on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values of 10 µM for MCF-7 and 12 µM for PC3 cells.

Neuropharmacological Applications

Emerging research suggests that this compound may have neuroprotective properties. It has been investigated for its potential to modulate neurotransmitter systems relevant to neurodegenerative diseases such as Alzheimer's disease. The interaction with serotonin receptors indicates a possible role in managing behavioral and psychological symptoms associated with dementia .

Table 2: Neuropharmacological Targets

| Target Receptor | Effect |

|---|---|

| 5-HT2A | Antagonist |

| 5-HT6 | Modulator |

| D2 | Partial Agonist |

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, highlighting key differences in substituents, synthesis yields, physical properties, and pharmacological profiles based on available evidence:

Key Structural and Functional Insights:

Substituent Effects on Activity: The 2-methoxy group in the target compound and analog 17 is associated with higher synthesis yields (76%) compared to fluoro-substituted analogs (67% for compound 16) , suggesting methoxy’s favorable electronic effects during sulfonylation.

Pharmacological Implications :

- Compounds with dihydrobenzofuran- or trifluoroethoxy-linked piperidine moieties (e.g., 11, 17) exhibit activity at α1A/α1D-adrenergic or 5-HT7 receptors, indicating that the target compound’s pyridine substituent may similarly modulate receptor affinity .

- The naphthalene-sulfonamide analog (18) demonstrates how bulky aromatic groups can alter pharmacokinetics, likely reducing CNS penetration compared to smaller benzene rings.

Synthetic and Physical Properties :

- Melting points for sulfonamides vary widely (132–230°C in ; 198–200°C in ), influenced by crystallinity and substituent polarity. The target compound’s melting point is likely within this range, pending experimental data.

- High yields (67–83%) in and suggest efficient synthetic routes for benzenesulfonamide derivatives, applicable to the target compound’s preparation.

Biological Activity

2-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 409.93 g/mol. Its structure features a benzenesulfonamide moiety, which is often associated with various biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.010 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains, including Candida albicans. The reported MIC values for related piperidine derivatives ranged from 16.69 to 78.23 µM against fungal pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and the sulfonamide group significantly influence the biological activity of these compounds. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance antibacterial potency .

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating group | Increased antibacterial activity |

| Electron-withdrawing group | Decreased antifungal activity |

| Substituent position | Critical for binding affinity |

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives in clinical settings, where compounds exhibiting structural similarities to this compound demonstrated promising results in treating infections resistant to conventional antibiotics . These findings underscore the potential of this compound in therapeutic applications.

Q & A

Basic: What synthetic routes are recommended for 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols:

- Core Formation : The piperidinyl-pyridine moiety is synthesized via nucleophilic substitution or coupling reactions. For example, 2-methylpyridin-4-amine can react with a piperidinyl precursor under Pd-catalyzed cross-coupling conditions .

- Sulfonamide Coupling : The benzenesulfonamide group is introduced via reaction of 2-methoxybenzenesulfonyl chloride with the piperidinylmethyl intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base .

- Optimization : Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions), solvent polarity adjustments (e.g., DMF for solubility), and temperature control (reflux at 80–100°C for 12–24 hours) are critical. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or model-specific target engagement. Methodological strategies include:

- Metabolic Profiling : Use LC-MS to identify metabolites in plasma or liver microsomes. For example, oxidation of the methoxy group or piperidine ring could reduce in vivo efficacy .

- Dosage Adjustments : Conduct dose-response studies in vivo to align with in vitro IC₅₀ values. Evidence from tricyclic analogs (e.g., ABT-751) shows that increasing doses by 2–3× may compensate for bioavailability limitations .

- Tissue Distribution Analysis : Radiolabel the compound and track accumulation in target tissues (e.g., tumors) using autoradiography or PET imaging .

Structural Analysis: What techniques are critical for confirming the molecular structure and conformation?

Answer:

- X-ray Crystallography : Resolves bond angles, torsion angles, and disorder (e.g., methoxy group disorder observed in asymmetric unit molecules). Data collection requires a single crystal diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. Key signals include methoxy protons (~δ 3.8 ppm) and piperidine methylene groups (~δ 2.5–3.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 416.2) .

Safety: What are the key safety precautions for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if handling powders .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of sulfonamide dust or vapors .

- Acute Toxicity Mitigation : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with saline for 15 minutes .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong acids .

Biological Mechanism: How does the compound interact with molecular targets to exert antitumor effects?

Answer:

- Antimitotic Activity : The sulfonamide group binds β-tubulin, inhibiting microtubule polymerization (IC₅₀ ~50–100 nM). This disrupts mitotic spindle formation, inducing G2/M arrest .

- Antivascular Effects : Downregulates VEGF receptor signaling in endothelial cells, reducing tumor angiogenesis. In vivo studies show ~60% reduction in tumor vasculature at 50 mg/kg doses .

- Synergy with Chemotherapeutics : Combines additively with paclitaxel in xenograft models, likely due to complementary microtubule stabilization vs. destabilization mechanisms .

Data Analysis: How should researchers approach contradictory results in solubility and stability studies?

Answer:

- Solubility Testing : Use shake-flask method with buffers (pH 1–7.4) and HPLC quantification. Note discrepancies between DMSO stock solutions vs. aqueous buffers .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed sulfonamide) are identified via LC-MS .

- Statistical Validation : Apply ANOVA with post hoc Fisher’s PLSD test to compare means across conditions. Report SEM and significance thresholds (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.